2-[(Difluoromethyl)sulfonyl]aniline hydrochloride
Overview
Description
2-[(Difluoromethyl)sulfonyl]aniline hydrochloride is a chemical compound with the molecular formula C7H7F2NO2S•HCl. It is known for its unique chemical structure, which includes a difluoromethyl group attached to a sulfonyl group and an aniline moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Difluoromethyl)sulfonyl]aniline hydrochloride typically involves the reaction of aniline with difluoromethyl sulfone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfonyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-[(Difluoromethyl)sulfonyl]aniline hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Difluoromethyl)sulfonyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The sulfonyl group may also play a role in modulating the compound’s interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylsulfanyl)-5-(trifluoromethyl)aniline
- 2-Fluoro-4-(trifluoromethyl)aniline
- 3-(Difluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
Uniqueness
2-[(Difluoromethyl)sulfonyl]aniline hydrochloride is unique due to the presence of both difluoromethyl and sulfonyl groups, which impart distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S.ClH/c8-7(9)13(11,12)6-4-2-1-3-5(6)10;/h1-4,7H,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGBCYXFNZFJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610041 | |
Record name | 2-(Difluoromethanesulfonyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-75-0 | |
Record name | 2-(Difluoromethanesulfonyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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